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3-Ethyl-6-methylpiperazine-2,5-

dione

Cat. No.: B8660099

Get Quote

Executive Summary
Cyclo(Ala-Aba) (Chemical Name: 3-ethyl-6-methylpiperazine-2,5-dione) represents a

fundamental "minimalist" diketopiperazine scaffold. Unlike bulky derivatives containing

tryptophan or phenylalanine, Cyclo(Ala-Aba) lacks aromatic side chains, relying instead on the

rigid heterocyclic core and specific stereochemical orientation of its alkyl groups (methyl and

ethyl) for biological interaction.

While often overshadowed by more complex marine alkaloids, this molecule has emerged as a

critical pharmacophore precursor in drug development—specifically for Diacylglycerol Kinase

(DGK) inhibitors (T-cell activation) and Corticotropin-Releasing Factor (CRF) antagonists.

Furthermore, as a natural product isolated from marine Streptomyces and Pseudomonas

species, it exhibits intrinsic antifouling and quorum-sensing modulatory properties.

Chemical Identity & Structural Biology
The biological activity of Cyclo(Ala-Aba) is dictated by the cis/trans orientation of its

substituents relative to the planar diketopiperazine ring.
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Physicochemical Profile
Property Specification

IUPAC Name 3-ethyl-6-methylpiperazine-2,5-dione

Common Abbreviation Cyclo(Ala-Aba), Cyclo(A-Abu), c(A-Abu)

Molecular Formula

C

H

N

O

Molecular Weight 156.18 g/mol

Stereochemistry
Typically (3S, 6S) (derived from L-Ala and L-

Abu)

Topological Polar Surface Area
58.2 Å

(High membrane permeability)

Solubility
Soluble in MeOH, DMSO, CHCl

; Moderate water solubility

Conformational Stability
The 2,5-DKP ring exists predominantly in a boat conformation. In Cyclo(L-Ala-L-Aba), the

methyl (C3) and ethyl (C6) groups are cis-oriented (pseudo-axial/pseudo-equatorial),

minimizing steric strain. This rigidity is crucial for its role as a peptidomimetic scaffold, allowing

it to mimic the

-turn secondary structure of proteins without susceptibility to proteolysis.

Pharmacology & Biological Profile
Therapeutic Applications (Drug Development)
Cyclo(Ala-Aba) serves as a validated "warhead carrier" or core scaffold in high-value synthetic

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8660099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


T-Cell Activation (DGK Inhibition): Recent patent literature (e.g., WO2023125681) identifies

the (3R, 6S)-Cyclo(Ala-Aba) core as a precursor for potent Diacylglycerol Kinase (DGK)

inhibitors. By inhibiting DGK

and DGK

, these derivatives prevent the phosphorylation of diacylglycerol (DAG) into phosphatidic acid
(PA), thereby sustaining DAG signaling and enhancing T-cell effector function against
tumors.

CRF Receptor Antagonism: Substituted pyrazine derivatives synthesized from the Cyclo(Ala-

Aba) core have shown affinity for Corticotropin-Releasing Factor (CRF) receptors. These

antagonists are investigated for treating anxiety, depression, and stress-related neurological

disorders.[1]

Intrinsic Biological Activity (Natural Product)
As a standalone metabolite, Cyclo(Ala-Aba) exhibits activity typical of small, alkyl-DKPs:

Antifouling Activity: Isolated from marine Streptomyces, this compound inhibits the

settlement of biofouling organisms (e.g., barnacle larvae, Ulva spores). Unlike toxic heavy

metals, it acts via a non-biocidal mechanism, likely by interfering with larval

neurotransmission or surface sensing.

Quorum Sensing Interference: Structurally homologous to N-acyl homoserine lactones

(AHLs), Cyclo(Ala-Aba) can act as a quorum sensing antagonist in Gram-negative bacteria

(Pseudomonas aeruginosa, Serratia marcescens), disrupting biofilm formation without killing

the bacteria (reducing evolutionary pressure for resistance).

Antimicrobial Potency:

Bacteria: Weak to moderate activity (MIC > 64 µg/mL) against S. aureus and E. coli.

Fungi: Moderate inhibition of Candida albicans hyphal transition.

Note: Activity is significantly enhanced when the nitrogen atoms are alkylated or when

used in synergy with other antibiotics.
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Mechanistic Insights: The "Signal Jamming"
Pathway
The following diagram illustrates how Cyclo(Ala-Aba) and its derivatives interfere with bacterial

communication (Quorum Sensing) and T-cell signaling (DGK inhibition).
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Figure 1: Dual-mechanism potential. Left: Competitive antagonism of bacterial quorum sensing

receptors. Right: Inhibition of DGK enzymes in human T-cells (by derivatives), preserving the

DAG signal to boost immune response.

Experimental Protocols
Chemical Synthesis of Cyclo(L-Ala-L-Aba)
Objective: Produce high-purity (3S, 6S)-3-ethyl-6-methylpiperazine-2,5-dione for bioassay.

Reagents:
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Boc-L-Alanine

L-2-Aminobutyric acid methyl ester hydrochloride (H-Abu-OMe·HCl)

EDC·HCl / HOBt (Coupling agents)

TFA (Deprotection)

Morpholine or 20% Piperidine (Cyclization catalyst)

Workflow:

Coupling: Dissolve Boc-L-Ala-OH (1.0 eq) and H-Abu-OMe·HCl (1.1 eq) in DMF. Add EDC

(1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at RT for 12h.

Checkpoint: Verify linear dipeptide Boc-Ala-Abu-OMe via TLC (

in 50% EtOAc/Hex).

Deprotection: Treat the intermediate with 20% TFA in DCM (30 min). Remove solvent in

vacuo to yield H-Ala-Abu-OMe·TFA.

Cyclization: Dissolve the deprotected salt in 2-butanol/toluene (1:1). Add morpholine (2.0 eq)

to neutralize and catalyze intramolecular aminolysis. Reflux at 90°C for 4-6h.

Purification: Cool to precipitate the DKP. Recrystallize from MeOH/EtOAc.

Validation:

H NMR (DMSO-d

): Doublet at

1.25 (Ala-CH

), Triplet at

0.85 (Aba-CH

), Multiplet at

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8660099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.6-1.8 (Aba-CH

).

Antimicrobial Susceptibility Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens.

[2]

Preparation: Dissolve Cyclo(Ala-Aba) in 5% DMSO/Media to a stock of 1024 µg/mL.

Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth.

Plate Setup: Use a 96-well microtiter plate. Serial 2-fold dilutions of the compound (512 to 1

µg/mL).

Controls:

Positive: Ciprofloxacin.

Negative: 5% DMSO vehicle.

Sterility: Media only.

Incubation: 37°C for 18–24 hours.

Readout: MIC is the lowest concentration with no visible turbidity.

Self-Validating Step: Add Resazurin dye (0.01%) and incubate for 1h. Blue = No growth

(Active); Pink = Growth (Inactive).

References
DGK Inhibitor Patents (T-Cell Activ

Title: "Heterocyclic compounds for activating T cells and treating cancer."[3]

Source: WO2023125681A1 (2023).
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Context: Describes the synthesis of (3R,6S)

CRF Receptor Antagonists

Title: "Substituted aryl 1,4-pyrazine deriv
Source: WO2003045924A1 (2003).
Context: Details the use of 3-ethyl-6-methylpiperazine-2,5-dione in synthesizing CRF
antagonists for neurological disorders.

Marine Diketopiperazine Activity

Title: "Structures and Biological Activities of Diketopiperazines
Source:Marine Drugs, 2021.
Context: General review of DKP antifouling and antimicrobial mechanisms relevant to the
Ala-Aba scaffold.

DKP Structural Biology

Title: "Diketopiperazines: Biological Activity and Synthesis."[2][4]

Source:Chem. Rev. (General Reference for DKP scaffold properties).
Context: Validates the boat conformation and stability profile of alkyl-DKPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Biological Activity & Therapeutic
Potential of Cyclo(Ala-Aba)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8660099/docs#technical-guide-biological-activity-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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